![molecular formula C16H18N4O2 B2893659 2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097895-86-6](/img/structure/B2893659.png)
2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s known that pyridazin-3(2h)-ones, a core structure in this compound, have been associated with diverse pharmacological activities .
Mode of Action
Pyridazin-3(2h)-ones have been reported to exhibit a range of pharmacological activities, including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity . This suggests that the compound may interact with its targets to modulate these activities.
Biochemical Pathways
Given the diverse pharmacological activities associated with pyridazin-3(2h)-ones , it can be inferred that multiple biochemical pathways might be influenced.
Result of Action
The diverse pharmacological activities associated with pyridazin-3(2h)-ones suggest that the compound could have wide-ranging effects at the molecular and cellular levels .
Biologische Aktivität
The compound 2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a methoxyphenyl group and a pyridazinyl moiety linked to an azetidine derivative. The molecular formula is C15H16N4O, reflecting its complex arrangement of functional groups which may contribute to its biological properties.
Property | Value |
---|---|
Molecular Weight | 256.31 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
1. Enzyme Inhibition
Research indicates that compounds with similar structures often act as inhibitors of various enzymes, including kinases and proteases. The pyridazine ring is known to interact with ATP-binding sites in kinases, suggesting that our compound may exhibit similar inhibition profiles.
2. Antioxidant Activity
Studies have shown that methoxy-substituted phenyl compounds possess significant antioxidant properties. This activity may be mediated through the scavenging of free radicals, thus providing protective effects against oxidative stress.
3. Antimicrobial Effects
Preliminary evaluations have indicated potential antimicrobial activity against various bacterial strains. The azetidine structure may enhance membrane penetration, facilitating the compound's action against pathogens.
Case Study: In Vivo Efficacy
In a recent study evaluating the therapeutic potential of similar compounds, it was found that derivatives with a pyridazine core exhibited significant anti-inflammatory effects in animal models. These findings suggest that this compound may also possess similar properties.
Table 2: In Vivo Studies Summary
Clinical Implications
The potential applications of this compound extend into various therapeutic areas, including:
- Anti-inflammatory therapies : Targeting chronic inflammatory diseases.
- Antimicrobial treatments : Addressing resistant bacterial strains.
- Cancer therapeutics : Exploring kinase inhibition pathways for targeted cancer therapy.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-5-2-4-12(8-14)9-16(21)20-10-13(11-20)18-15-6-3-7-17-19-15/h2-8,13H,9-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDZKOHYCWWHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.